molecular formula C13H19NOS B14341530 Carbamothioic acid, methyl(2-phenylethyl)-, S-(1-methylethyl) ester CAS No. 92886-96-9

Carbamothioic acid, methyl(2-phenylethyl)-, S-(1-methylethyl) ester

Cat. No.: B14341530
CAS No.: 92886-96-9
M. Wt: 237.36 g/mol
InChI Key: MWKPWRPPDVCBJZ-UHFFFAOYSA-N
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Description

Carbamothioic acid, methyl(2-phenylethyl)-, S-(1-methylethyl) ester is a complex organic compound belonging to the class of esters. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers . This particular compound features a unique structure that includes a phenylethyl group and an isopropyl ester, making it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamothioic acid, methyl(2-phenylethyl)-, S-(1-methylethyl) ester typically involves the esterification of carbamothioic acid with the appropriate alcohols under acidic conditions. The reaction can be catalyzed by strong acids such as sulfuric acid or hydrochloric acid . The general reaction mechanism involves the nucleophilic attack of the alcohol on the carbonyl carbon of the carbamothioic acid, followed by the elimination of water to form the ester.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize yield and purity. The process may also include purification steps like distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Carbamothioic acid, methyl(2-phenylethyl)-, S-(1-methylethyl) ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Carbamothioic acid, methyl(2-phenylethyl)-, S-(1-methylethyl) ester has diverse applications in scientific research:

Mechanism of Action

The mechanism by which carbamothioic acid, methyl(2-phenylethyl)-, S-(1-methylethyl) ester exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Properties

CAS No.

92886-96-9

Molecular Formula

C13H19NOS

Molecular Weight

237.36 g/mol

IUPAC Name

S-propan-2-yl N-methyl-N-(2-phenylethyl)carbamothioate

InChI

InChI=1S/C13H19NOS/c1-11(2)16-13(15)14(3)10-9-12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3

InChI Key

MWKPWRPPDVCBJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC(=O)N(C)CCC1=CC=CC=C1

Origin of Product

United States

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